二吡哒莫一乙酸盐

描述

Dipyridamole is a phosphodiesterase inhibitor used to prevent postoperative thromboembolic events . It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . Dipyridamole also potentiates the antiaggregating action of prostacyclin .

Molecular Structure Analysis

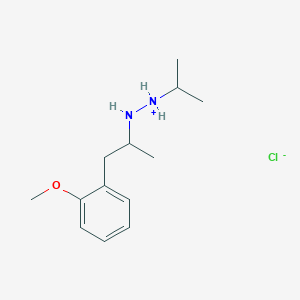

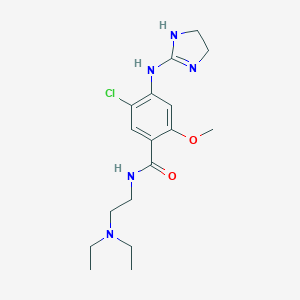

Dipyridamole is a small molecule with the chemical formula C24H40N8O4 . It is structurally related to several phosphodiesterase (PDE) gene families (PDE1–PDE11) .

Chemical Reactions Analysis

Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .

科学研究应用

抗病毒应用:Patel等人(1991年)在《抗菌药物和化学疗法》中的一项研究中描述,二吡哒莫已被证明可以通过抑制竞争性生理核苷的拯救来增强抗病毒二脱氧核苷药物对HIV-1的作用 (Patel等人,1991年).

心肌病毒研究:法塔-哈特利和帕尔门伯格(2005年)在《病毒学杂志》中的一项研究指出,二吡哒莫有效抑制脑膜炎病毒RNA复制,为区分心肌病毒研究中的病毒翻译和RNA复制提供了有用的工具 (法塔-哈特利和帕尔门伯格,2005年).

治疗益处:巴拉库马尔等人(2014年)在《药理学研究》中讨论了二吡哒莫在预防继发性卒中、减少炎症和氧化应激方面的潜力,尽管其精确的临床应用仍不清楚 (巴拉库马尔等人,2014年).

慢性稳定性心绞痛的治疗:皮卡诺(2001年)在《欧洲心脏杂志》中表示,二吡哒莫是治疗慢性稳定性心绞痛的有效且安全的药物,在首次心绞痛时间和ST段压低方面与安慰剂具有相似的效果 (皮卡诺,2001年).

对内皮细胞代谢活性的影响:阿兹纳尔-萨拉蒂等人(1991年)在《血栓形成研究》中的一项研究表明,二吡哒莫治疗会改变内皮细胞的代谢活性,影响由治疗细胞产生的细胞外基质的血栓形成特性 (阿兹纳尔-萨拉蒂等人,1991年).

糖尿病的治疗:夏尔马等人(2014年)在《国际心脏病学杂志》中发现,低剂量二吡哒莫治疗可以部分预防糖尿病大鼠的血管内皮和肾脏异常,表明对糖尿病患者具有潜在的治疗益处 (夏尔马等人,2014年).

冠状动脉疾病的检测:皮卡诺(1989年)在《欧洲心脏杂志》中指出,二吡哒莫-超声心动图检查是一种有价值的药理学压力检查,用于检测冠状动脉疾病 (皮卡诺,1989年).

作用机制

安全和危害

未来方向

There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in coronary artery disease (CAD) and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

属性

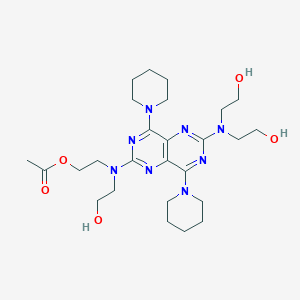

IUPAC Name |

2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTUIQSSWULYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145968 | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103638-43-3 | |

| Record name | Dipyridamole monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。